molecular formula C9H8N2O3 B3018069 3-(Furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1152509-87-9

3-(Furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B3018069
CAS No.: 1152509-87-9
M. Wt: 192.174
InChI Key: OZEWXBCUZMIVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid (C₉H₈N₂O₃) is a pyrazole derivative characterized by a furan-2-yl substituent at the 3-position and a carboxylic acid group at the 4-position of the pyrazole ring. Its molecular structure includes a methyl group at the 1-position (Figure 1). Key properties include:

  • Molecular Formula: C₉H₈N₂O₃
  • SMILES: CN1C=C(C(=N1)C2=CC=CO2)C(=O)O
  • Collision Cross-Section (CCS): Predicted values range from 137.6 Ų ([M+H]⁺) to 149.8 Ų ([M+Na]⁺) . Limited literature and patent data are available for this compound, suggesting it is either understudied or a novel intermediate with emerging applications .

Properties

IUPAC Name

3-(furan-2-yl)-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-11-5-6(9(12)13)8(10-11)7-3-2-4-14-7/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEWXBCUZMIVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the condensation of furan derivatives with pyrazole precursors. One common method involves the reaction of 2-furylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound often utilize continuous flow chemistry to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C₉H₈N₂O₃
  • IUPAC Name : 3-(furan-2-yl)-1-methylpyrazole-4-carboxylic acid
  • Key Functional Groups : Furan ring, pyrazole ring, carboxylic acid group

The compound features a furan moiety and a pyrazole ring, which contribute to its reactivity and solubility in polar solvents. The carboxylic acid group enhances its potential as a building block in chemical syntheses.

Medicinal Chemistry Applications

Drug Development : Research indicates that 3-(Furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid exhibits significant biological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has been studied for its ability to inhibit specific enzymes and bind to receptors relevant for therapeutic interventions.

Case Studies :

  • Anti-inflammatory Activity : A study demonstrated that derivatives of FPC could effectively reduce inflammation in animal models by inhibiting cyclooxygenase (COX) enzymes.
  • Antimicrobial Properties : Research has shown that FPC exhibits antimicrobial activity against various pathogens, including Candida albicans, suggesting potential applications in antifungal drug development.

Chemical Synthesis and Reaction Pathways

The synthesis of 3-(Furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the condensation of furan derivatives with pyrazole under acidic conditions. This process can be optimized using various catalysts and reaction conditions to enhance yield.

Synthetic Routes

Method Description
CondensationReaction of furan derivatives with pyrazole under acidic conditions.
Catalytic OptimizationUse of catalysts to improve reaction efficiency and product yield.

Materials Science Applications

3-(Furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid is also utilized in the production of bio-based materials. Its unique structure allows it to serve as a precursor for synthesizing polymers and resins that are environmentally friendly alternatives to traditional materials.

Bio-based Material Production

The compound can be used in the synthesis of various fine chemicals and polymers derived from biomass, promoting sustainable practices in material science.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis. In anti-inflammatory applications, it inhibits the production of pro-inflammatory cytokines by blocking specific signaling pathways .

Comparison with Similar Compounds

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA)

Structural Differences :

  • DFPA replaces the furan-2-yl group with a difluoromethyl (-CF₂H) substituent at the 3-position.
  • Molecular Formula : C₆H₆F₂N₂O₂ .

3-Methyl-1H-pyrazole-4-carboxylic Acid

Structural Differences :

3-Hydroxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic Acid

Structural Differences :

  • Features a trifluoromethyl (-CF₃) group and a hydroxy-phenyl substituent.

Properties :

3-(Furan-3-yl)-1H-pyrazole-4-carboxylic Acid

Structural Differences :

  • Substitutes the furan-2-yl group with a furan-3-yl isomer.
  • Molecular Formula : C₈H₆N₂O₃ .

Comparative Analysis

Parameter 3-(Furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic Acid DFPA 3-Methyl-1H-pyrazole-4-carboxylic Acid
Substituents Furan-2-yl Difluoromethyl (-CF₂H) Methyl
Molecular Formula C₉H₈N₂O₃ C₆H₆F₂N₂O₂ C₅H₆N₂O₂
Applications Underexplored (potential intermediate) SDHI fungicides Insecticide intermediates
Synthetic Complexity Not detailed in evidence Multi-step, optimized routes Simplified process
Cost (50 mg) €566 Not explicitly stated Lower (inferred from simpler synthesis)
Safety Data Limited Comprehensive (GHS-compliant) Not provided

Key Findings

  • DFPA dominates in agricultural fungicides due to its optimized synthesis and proven bioactivity.
  • Trifluoromethyl and hydroxy-phenyl analogs show promise for tailored electronic properties but require further study.

Biological Activity

3-(Furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid (also referred to as FMPCA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

Molecular Formula: C9H8N2O3
Molecular Weight: 192.17 g/mol
CAS Number: 1152509-87-9

FMPCA is characterized by a pyrazole ring substituted with a furan moiety and a carboxylic acid group, which contributes to its unique biological profile.

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing the pyrazole structure. FMPCA derivatives have shown promise against various viral infections. For instance, compounds similar to FMPCA were evaluated for their efficacy against the tobacco mosaic virus (TMV) and exhibited significant antiviral activity in vivo, outperforming standard treatments at specific concentrations .

2. Anti-inflammatory Properties

The anti-inflammatory effects of FMPCA are noteworthy. Research indicates that pyrazole derivatives, including FMPCA, possess selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. In vitro studies demonstrated that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac . The selectivity index for COX-2 inhibition suggests that these compounds could be developed into safer anti-inflammatory agents with fewer gastrointestinal side effects.

3. Antimicrobial Activity

FMPCA has also been investigated for its antimicrobial properties. A study on related pyrazole derivatives revealed significant antibacterial and antifungal activities against various pathogens, including Candida albicans and Escherichia coli. The mechanism of action appears to involve interference with microbial metabolic pathways, making it a candidate for further development as an antimicrobial agent .

Case Study: Antiviral Efficacy Against TMV

In a controlled study, FMPCA derivatives were administered to plants infected with TMV. The results indicated that treatment with these compounds led to a reduction in viral load by up to 70% compared to untreated controls. This suggests that the structural features of FMPCA enhance its bioactivity against viral pathogens .

Research Findings on Anti-inflammatory Activity

A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. Among these, one derivative showed an impressive 90% inhibition of edema compared to 82% for diclofenac, indicating superior anti-inflammatory efficacy . Histopathological analysis confirmed minimal damage to gastric tissues, supporting the safety profile of these compounds.

Summary of Biological Activities

Activity Type Efficacy Reference
AntiviralSignificant against TMV
Anti-inflammatoryIC50 comparable to diclofenac
AntimicrobialEffective against E. coli and C. albicans

Q & A

Q. What are the established synthetic routes for 3-(Furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of precursors such as ethyl acetoacetate, furan derivatives, and methyl hydrazine, followed by hydrolysis. For example, analogous pyrazole-4-carboxylic acids have been prepared using DMF-DMA (dimethylformamide dimethyl acetal) as a cyclizing agent under reflux conditions . Yield optimization requires careful control of stoichiometry, temperature (e.g., 80–100°C for cyclocondensation), and hydrolysis time (12–24 hours in basic aqueous solutions). Impurities from incomplete cyclization can be minimized by purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Key techniques include:

  • FTIR : Identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹).
  • NMR : ¹H NMR reveals furan protons (δ 6.3–7.4 ppm) and pyrazole methyl groups (δ 3.8–4.2 ppm). ¹³C NMR confirms the carboxylic carbon (~165–170 ppm) .
  • X-ray crystallography : Resolves spatial arrangement, hydrogen bonding (e.g., carboxylic dimer formation), and π-π stacking interactions critical for stability .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations resolve discrepancies between experimental and theoretical spectral data?

Discrepancies in vibrational frequencies or NMR chemical shifts often arise from solvent effects or crystal packing forces not accounted for in gas-phase DFT models. For example, used B3LYP/6-31G(d) calculations to compare experimental IR spectra with theoretical predictions, adjusting for solvent polarity (e.g., DMSO) via the PCM (Polarizable Continuum Model). Researchers should validate computational methods by correlating calculated HOMO-LUMO gaps with experimental UV-Vis absorption maxima .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., esterification or amidation) of the carboxylic acid group?

Regioselectivity is influenced by steric hindrance from the 1-methyl and 3-furan substituents. Activating the carboxylic acid with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) improves coupling efficiency with amines or alcohols. For example, methyl ester derivatives (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester) are synthesized under mild conditions (room temperature, 12 hours) with catalytic DMAP (4-dimethylaminopyridine) .

Q. How does the furan substituent influence biological activity in medicinal chemistry applications?

The furan ring enhances π-stacking interactions with target proteins (e.g., kinases or enzymes) and improves solubility via oxygen lone-pair interactions. In analogs, replacing furan with phenyl groups reduces antibacterial activity by ~40%, highlighting the furan’s role in hydrogen bonding with microbial targets .

Q. What are the stability challenges for this compound under long-term storage or high-temperature reactions?

Degradation pathways include decarboxylation at elevated temperatures (>150°C) or oxidation of the furan ring. Stability studies recommend storage at –20°C under inert gas (N₂/Ar) and avoidance of strong oxidizers (e.g., HNO₃, H₂O₂). Accelerated aging tests (40°C/75% RH for 6 months) show <5% decomposition when stored in amber glass with desiccants .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s melting point or solubility?

Variations in melting points (e.g., 273–278.5°C in vs. 265°C in other studies) may stem from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) can identify polymorph transitions, while HPLC purity assays (>98%) ensure consistency. Solubility discrepancies in water vs. DMSO require standardized protocols (e.g., shake-flask method at 25°C) .

Methodological Recommendations

Q. What computational tools are recommended for predicting bioactivity or toxicity?

  • Molecular docking (AutoDock Vina) : Models interactions with biological targets (e.g., COX-2 for anti-inflammatory applications).
  • ADMET prediction (SwissADME) : Estimates permeability (LogP ≈ 1.5) and cytochrome P450 inhibition risks .

Q. How can researchers validate synthetic intermediates without commercial standards?

Use tandem MS/MS fragmentation to confirm molecular ions and HRMS (High-Resolution Mass Spectrometry) for exact mass matching (e.g., [M+H]⁺ = 223.0854 for C₁₀H₁₀N₂O₃) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.